Product packaging for Hexadecyl 3-amino-2-butenoate(Cat. No.:CAS No. 36490-12-7)

Hexadecyl 3-amino-2-butenoate

Cat. No.: B13732594
CAS No.: 36490-12-7
M. Wt: 325.5 g/mol
InChI Key: WOLABOYSWAHDTO-UHFFFAOYSA-N
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Description

Contextual Significance of β-Enamino Esters in Contemporary Organic Chemistry

β-Enamino esters are a class of organic compounds that have garnered significant interest in modern organic synthesis due to their versatility as building blocks. researchgate.net These compounds are characterized by an amine group and an ester group attached to a carbon-carbon double bond, a structure that provides a unique combination of nucleophilic and electrophilic reactivity. They serve as crucial intermediates for the synthesis of a wide array of nitrogen-containing compounds, including many that are biologically significant. researchgate.netnih.gov

The utility of β-enamino esters stems from their role as versatile synthons for constructing various heterocyclic systems. acs.org These include, but are not limited to, pyridines, quinolines, pyrroles, pyrazoles, and pyridinones. researchgate.netnih.govacs.org The ability to readily form these complex molecular scaffolds makes β-enamino esters invaluable in medicinal chemistry and materials science. nih.gov

Several methods exist for the synthesis of β-enamino esters. A common and efficient route involves the condensation reaction between β-keto esters and various amines. organic-chemistry.org This reaction can be promoted by a range of catalysts, from simple acetic acid to metal-based catalysts like CoCl₂ or InBr₃, and can even be performed under solvent-free conditions using ultrasound. researchgate.netorganic-chemistry.org Another notable method is the Blaise Reaction, which utilizes a zinc-mediated reaction of nitriles with α-haloesters to produce β-enamino esters after a specific work-up procedure. organic-chemistry.org More recent developments have focused on milder conditions, such as using carefully buffered media with peptide coupling agents, which broadens the scope of possible products by tolerating more delicate functional groups. acs.org

Strategic Importance of Long-Chain Alkyl Moieties in Molecular Design

Long-chain alkyl moieties, which are nonpolar hydrocarbon chains, are strategically incorporated into molecules to modulate their physicochemical properties. A primary function of these long chains is to increase lipophilicity (the ability to dissolve in fats, oils, and nonpolar solvents) and hydrophobicity (the tendency to repel water). This characteristic is fundamental in various applications, from the design of surfactants to the development of new pharmaceutical agents. ontosight.ai

In materials science, particularly in the realm of supramolecular chemistry, long alkyl chains are used to control the self-assembly of molecules on surfaces. nih.gov The interactions between the alkyl chains and the substrate, as well as between adjacent chains, can dictate the formation of highly ordered two-dimensional structures. nih.gov The length and branching of the alkyl chain can significantly influence intermolecular packing and electronic properties, which is a key consideration in the design of organic thermoelectric materials and organic field-effect transistors (OFETs). nih.govchinesechemsoc.org For instance, linear alkyl chains can promote better intermolecular π-conjugation compared to branched chains with the same number of carbons. nih.gov

In the context of biologically active molecules, attaching a long alkyl chain can enhance membrane permeability, a critical factor for drug delivery. This strategy is often employed in the creation of prodrugs to improve their ability to cross lipid cell membranes. The length of the alkyl chain is a crucial parameter; studies have shown that medium-length chains can sometimes exhibit higher activity than longer chains in certain applications, such as agricultural fungicides. mdpi.com

Academic Relevance of Hexadecyl 3-amino-2-butenoate within Enaminone Chemical Space

This compound (CAS No. 36490-12-7) is a specific ester derivative that embodies the combination of a β-enamino ester core with a long-chain alkyl moiety. Its structure consists of a 3-amino-2-butenoate backbone linked to a 16-carbon alkyl chain (the hexadecyl group). This unique combination of a reactive enaminone system and a highly lipophilic tail makes it a compound of academic interest.

The presence of the hexadecyl chain imparts significant hydrophobic properties to the molecule, which is expected to decrease its solubility in polar solvents while increasing its lipophilicity. This high lipophilicity, indicated by a calculated LogP of 6.57, suggests potential applications where interaction with lipid environments is important, such as in drug delivery systems or as a surfactant. vulcanchem.com The amino group and the conjugated system provide sites for further chemical reactions, including oxidation, reduction, and substitution, making it a potential building block for more complex molecules.

The synthesis of this compound can be achieved through methods analogous to those used for other β-enamino esters, such as the esterification of 3-amino-2-butenoic acid with hexadecyl alcohol or the reaction of a β-keto ester with an ammonium (B1175870) salt. Research has indicated that derivatives of this compound may possess antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action could involve the amino group forming hydrogen bonds with biological targets, while the long hexadecyl chain interacts with and disrupts lipid membranes.

Physicochemical Properties of this compound

Property Value
CAS Number 36490-12-7
Molecular Formula C₂₀H₃₉NO₂
Molecular Weight 325.53 g/mol chemsrc.com
Density 0.906 g/cm³
Boiling Point 435.6°C at 760 mmHg
Flash Point 259.6°C
Refractive Index 1.468 letopharm.com

| LogP | 6.57370 chemsrc.com |

Synonyms for this compound

Synonym
2-butenoic acid, 3-amino-, hexadecyl ester
3-amino-2-butenoic acid hexadecyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H39NO2 B13732594 Hexadecyl 3-amino-2-butenoate CAS No. 36490-12-7

Properties

CAS No.

36490-12-7

Molecular Formula

C20H39NO2

Molecular Weight

325.5 g/mol

IUPAC Name

hexadecyl 3-aminobut-2-enoate

InChI

InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-20(22)18-19(2)21/h18H,3-17,21H2,1-2H3

InChI Key

WOLABOYSWAHDTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=C(C)N

Origin of Product

United States

Elucidation of Reaction Chemistry and Synthetic Transformations

Hexadecyl 3-amino-2-butenoate as a Versatile Synthetic Synthon

The combination of a soft nucleophilic β-carbon and a harder nucleophilic nitrogen atom, along with the ester group, makes this compound a valuable building block for the synthesis of complex molecules.

Cyclization and Annulation Reactions for Diverse Heterocyclic Scaffolds

The reactivity of the enamine moiety is central to the construction of various heterocyclic systems. The presence of both nucleophilic and electrophilic centers allows for participation in cyclization and annulation reactions, leading to the formation of important heterocyclic scaffolds such as pyrazoles, pyridines, pyrroles, pyrimidines, indoles, and quinolines.

For instance, the reaction of β-amino-α,β-unsaturated esters with hydrazines is a well-established method for the synthesis of pyrazoles. Similarly, condensation reactions with appropriately substituted carbonyl compounds or their equivalents can lead to the formation of pyridines and pyrimidines. The Hantzsch dihydropyridine (B1217469) synthesis, for example, can involve the condensation of a compound like this compound with an aldehyde. The specific reaction pathways and the resulting heterocyclic system are highly dependent on the reaction partners and conditions employed.

The general applicability of β-enamino esters in the synthesis of a wide array of heterocyclic compounds suggests that this compound can serve as a lipophilic building block for introducing a C16 alkyl chain into these scaffolds, potentially influencing their physical and biological properties.

Reactivity Studies with Nitrogen-Based Nucleophiles and Electrophiles

The nitrogen atom in this compound is nucleophilic and can react with various electrophiles. However, its reactivity is influenced by several factors. The conjugation of the nitrogen lone pair with the ester carbonyl group through the double bond reduces its nucleophilicity compared to a simple amine. Furthermore, the bulky hexadecyl chain can sterically hinder the approach of electrophiles to the nitrogen atom, potentially requiring more vigorous reaction conditions for transformations like N-alkylation or N-acylation.

Conversely, the amino group can also act as a directing group in reactions involving electrophilic attack on the enamine system. The electron-donating nature of the amino group increases the electron density at the β-carbon, making it susceptible to attack by electrophiles.

Site-Specific C- and N-Functionalization Strategies

The ambident nucleophilic character of this compound, with nucleophilic sites at the nitrogen and the α-carbon, allows for selective functionalization at either position. The outcome of these reactions is often dependent on the reaction conditions and the nature of the electrophile.

Alkylation and Acylation Mechanisms and Selectivity

Alkylation and acylation of β-enamino esters can occur at either the nitrogen (N-functionalization) or the α-carbon (C-functionalization). Studies on simpler analogs, such as ethyl 3-amino-2-butenoate, have shown that both C- and N-alkylated products can be formed. researchgate.net The ratio of these products is influenced by factors like the solvent, reaction time, and temperature. researchgate.net For instance, the use of aprotic solvents and the formation of the sodium salt of the enamino ester can influence the selectivity of alkylation. researchgate.net

The mechanism of these reactions involves the generation of an ambident anion which can be attacked by the electrophile at either the nitrogen or the α-carbon. Harder electrophiles tend to react at the harder nitrogen atom, while softer electrophiles may favor reaction at the softer α-carbon.

Acylation reactions with acyl chlorides also lead to both N- and C-acylated products. researchgate.net The specific products formed and their ratios are dependent on the nature of the acylating agent. researchgate.net

Reaction Electrophile Observed Products Influencing Factors
AlkylationMethyl iodide, Ethyl iodide, Benzyl bromideC- and N-alkylated productsSolvent, Reaction time, Temperature
AcylationAcyl chlorides (e.g., RCOCl)N- and C-acylated productsNature of the acylating agent (R group)

Table 1: Selectivity in Alkylation and Acylation of β-Enamino Esters

Introduction of Sulfur and Selenium Moieties via Sulfenylation and Selenylation

The introduction of sulfur and selenium atoms into organic molecules is of significant interest due to the unique properties these elements impart. Sulfenylation and selenylation reactions provide a direct method for forming carbon-sulfur and carbon-selenium bonds.

In the context of β-enamino esters, the electron-rich α-carbon is a prime target for electrophilic sulfur and selenium reagents. While specific studies on this compound are not detailed in the provided results, general principles of enamine reactivity suggest that reactions with electrophilic sulfur species (e.g., sulfenyl chlorides) or selenium species (e.g., selenenyl chlorides) would lead to α-sulfenylated or α-selenylated products, respectively.

Copper-catalyzed methods have been developed for the sulfenylation and selenylation of related compounds like 2,3-allenoic acids, proceeding through radical addition/intramolecular cyclization pathways. nih.govorganic-chemistry.org These modern synthetic methods could potentially be adapted for the functionalization of this compound, offering a route to novel sulfur- and selenium-containing long-chain esters.

Intramolecular Cyclisation Pathways Leading to Fused Systems

Intramolecular cyclization of appropriately substituted 3-amino-2-butenoate derivatives provides a powerful strategy for the synthesis of various heterocyclic and fused ring systems. While specific examples involving the hexadecyl ester are not prominent in the literature, the general reactivity patterns of enaminones are well-established.

One common pathway involves the intramolecular aza-Michael addition, where a tethered amine nucleophile attacks the enone system. This can lead to the formation of five- or six-membered nitrogen-containing heterocycles. organic-chemistry.org The regioselectivity of the cyclization (e.g., exo vs. endo) is often governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations being generally favored. researchgate.net

Furthermore, the enaminone moiety can participate in more complex cascade reactions. For example, a transition-metal-catalyzed intramolecular cyclization can be initiated by the activation of a tethered functional group. Gold-catalyzed intramolecular cyclization/intermolecular cycloaddition cascades have been reported for related systems, leading to the rapid assembly of polycarbocyclic frameworks. nih.gov Similarly, rhodium-catalyzed intramolecular decarbonylative coupling reactions of related 3-aminocyclobutenones with alkenes have been shown to produce [3.1.0] bicycles. nih.gov

The formation of fused systems often involves a sequence of reactions, such as an initial intermolecular reaction followed by an intramolecular cyclization. The specific substitution pattern on the 3-amino-2-butenoate backbone is crucial for directing the cyclization pathway and determining the structure of the resulting fused system.

Control of Stereochemistry in Subsequent Derivatization Reactions

The products of aza-Michael additions and cyclization reactions of 3-amino-2-butenoates often serve as versatile intermediates for further synthetic transformations. The control of stereochemistry in these subsequent derivatization reactions is critical for the synthesis of complex target molecules with defined three-dimensional structures.

For chiral β-amino carbonyl compounds obtained from asymmetric aza-Michael additions, the existing stereocenter(s) can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in stereoselective synthesis. For example, the reduction of the carbonyl group or the elaboration of the amino group can proceed with high diastereoselectivity due to the steric and electronic influence of the resident chiral centers.

The use of chiral auxiliaries is another common strategy to control stereochemistry. A chiral auxiliary attached to the nitrogen atom can direct the stereochemical course of reactions at the α- or β-positions of the carbonyl group. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched product. Studies on the stereoselective synthesis of chiral piperidine (B6355638) derivatives have successfully employed carbohydrate-based auxiliaries to control the stereochemistry of various transformations of cyclic enaminones. cdnsciencepub.com

Table 2: Strategies for Stereochemical Control in Derivatization Reactions

StrategyDescriptionExample Application
Substrate Control The existing stereocenter(s) in the molecule direct the stereochemical outcome of a reaction.Diastereoselective reduction of a ketone in a chiral β-amino ketone.
Reagent Control A chiral reagent is used to introduce a new stereocenter with a specific configuration.Asymmetric epoxidation of the double bond using a chiral oxidizing agent.
Auxiliary Control A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction.Use of a chiral amine auxiliary to direct the alkylation of an enolate.
Catalyst Control A chiral catalyst is used to control the stereochemistry of a reaction.Enantioselective hydrogenation of the double bond using a chiral metal catalyst.

By employing these strategies, the 3-amino-2-butenoate scaffold can be elaborated into a wide range of stereochemically defined molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Hexadecyl 3-amino-2-butenoate in solution. It provides detailed information on the compound's isomeric composition and the electronic environment of its atoms. researchgate.net For β-enaminones, ¹H, ¹³C, and ¹⁵N NMR are pivotal in studying both the molecular structure and the presence of tautomeric equilibria. researchgate.netresearchgate.net

The synthesis of this compound, like other β-amino-alkenoates, typically results in a mixture of geometric isomers around the C=C double bond. mit.edu High-resolution NMR spectroscopy confirms the presence of both cis (Z) and trans (E) isomers, which are often in a state of rapid equilibrium at room temperature, making their physical separation challenging. mit.edu

The configuration of these isomers is determined by analyzing key NMR parameters such as vicinal coupling constants (³JCHCH) and the chemical shifts of vinylic and NH protons. For secondary enaminones, the Z-isomer is generally favored, stabilized by a strong intramolecular hydrogen bond between the amino (N-H) and carbonyl (C=O) groups. mdpi.com This arrangement results in a characteristic downfield chemical shift for the NH proton (δ ≈ 10-12 ppm) and a smaller vicinal coupling constant (³JCHCH ≈ 7-8 Hz). mdpi.com Conversely, tertiary enaminones often adopt the E-configuration, which lacks this intramolecular hydrogen bond and thus exhibits a larger coupling constant (³JCHCH ≈ 12-14 Hz). mdpi.com The presence of two distinct sets of peaks for certain protons, such as those in the methyl and amino groups, is a clear indicator of the co-existence of both isomers in solution. mit.edu

IsomerTypical NH Proton Chemical Shift (δ, ppm)Typical Vicinal Coupling Constant (³JCHCH, Hz)Key FeatureCis (Z)10.1–12.2 mdpi.com7.4–8.2 mdpi.comStabilized by intramolecular N-H···O=C hydrogen bond. mdpi.comTrans (E)Variable (less downfield)12.3–14.0 mdpi.comGenerally less stable for secondary enaminones.

The rapid interconversion between the cis and trans isomers of this compound at ambient temperatures is a phenomenon well-suited for investigation by dynamic NMR (DNMR) techniques. mit.edu DNMR studies allow for the determination of the energy barriers and rates of isomerization. Such studies on related enamine systems have revealed that the dynamic processes are influenced by factors such as pH and solvent. researchgate.net For instance, the rate of NH proton exchange, a related dynamic process, is catalyzed by acids and is affected by steric, solvent, and electronic factors. researchgate.net The study of these dynamic equilibria, including both configurational (cis/trans) and constitutional (rotational) isomerism, is crucial for understanding the compound's reactivity and potential applications. researchgate.net

This compound belongs to the class of β-enaminones, which are known to exhibit tautomerism. chemmethod.comscispace.com These compounds can theoretically exist as an equilibrium between the amino-ketone form (enaminone) and the imino-enol form. chemmethod.com However, extensive spectroscopic studies have shown that these molecules predominantly exist as the enaminone tautomer, which is significantly stabilized by a conjugated system and, in the Z-isomer, a strong intramolecular hydrogen bond. chemmethod.comacs.org

NMR spectroscopy is the definitive method for distinguishing between these tautomeric forms in solution. researchgate.netresearchgate.net The chemical shifts of the vinylic proton, the α-carbon, and the β-carbon, along with the NH proton signal, provide a clear signature of the enaminone structure. The strong intramolecular hydrogen bond in the Z-enaminone tautomer results in a highly deshielded NH proton signal, a key feature confirming this structural preference. mdpi.comacs.org

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) spectroscopy provides a vibrational fingerprint of this compound, allowing for the identification of its key functional groups. The IR spectrum of a β-enaminone is characterized by several distinct absorption bands that confirm its structure. chemmethod.com

The most significant feature in the IR spectrum of Z-enaminones is the N-H stretching vibration, which is red-shifted to a lower frequency (typically 2600–3300 cm⁻¹) due to the strong intramolecular hydrogen bond between the N-H and C=O groups. acs.org This is a substantial shift from the ~3400 cm⁻¹ frequency observed for a free N-H group. acs.org The spectrum also displays a strong absorption band for the ester carbonyl (C=O) group and another for the conjugated C=C double bond.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)N-H (intramolecularly H-bonded)Stretching2600–3300 acs.orgC-H (alkyl chain)Stretching2850–2960C=O (ester)Stretching~1660–1680 chemmethod.comC=C (conjugated)Stretching~1580–1620 chemmethod.com

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion. mdpi.com Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.

Under electron impact (EI) ionization, long-chain esters like this compound undergo characteristic fragmentation pathways. These include:

McLafferty Rearrangement: A common fragmentation for carbonyl compounds, which can provide information about the structure near the carbonyl group. scispace.com

α-Cleavage: Cleavage of bonds adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OC₁₆H₃₃) or the butenoate moiety. libretexts.org

Alkyl Chain Fragmentation: The long hexadecyl chain produces a characteristic pattern of ion clusters separated by 14 mass units (corresponding to CH₂ groups), which is typical for long-chain alkanes. libretexts.org

Enaminone Core Fragmentation: Cleavage within the 3-amino-2-butenoate core itself can also occur. nih.gov

Fragment IonProposed Structure/LossExpected m/z[M]⁺Molecular Ion325[M - C₁₆H₃₃]⁺Loss of hexadecyl radical100[M - OC₁₆H₃₃]⁺Loss of hexadecyloxy radical84[C₁₆H₃₃]⁺Hexadecyl carbocation225

X-ray Crystallography for Definitive Solid-State Structural Determination

While a specific crystal structure for this compound is not prominently available in the reviewed literature, X-ray crystallographic studies on analogous β-enaminones provide a robust model for its expected solid-state conformation. mdpi.comacs.orgsemanticscholar.org These studies consistently reveal that the enaminone moiety (O=C-C=C-N) is nearly planar due to the extensive π-conjugation. acs.orgpnas.org

A defining feature in the solid state is the powerful intramolecular N-H···O hydrogen bond, which forms a stable, planar, six-membered pseudo-ring. acs.orgsemanticscholar.org This interaction significantly influences the bond lengths within the conjugated system. Compared to standard single and double bonds, the C=O bond is slightly elongated, the C-C and C=C bonds have intermediate lengths, and the C-N bond is shortened, indicating significant π-electron delocalization across the entire fragment. acs.org The long, flexible hexadecyl chain would likely pack in an ordered, lamellar fashion to maximize van der Waals interactions in the crystal lattice.

BondAverage Bond Length (Å)Comparison (Standard Length Å)IndicationC=O~1.260 acs.org~1.20Elongated, less double-bond characterC-C~1.444 acs.org~1.48Shortened, some double-bond characterC=C~1.426 acs.org~1.33Elongated, less double-bond characterC-N~1.318 acs.org~1.44Shortened, significant double-bond characteracs.org

Compound Index

Compound NameThis compoundEthyl 3-amino-2-butenoate

Theoretical and Computational Studies of Enamino Ester Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in understanding the electronic nature of Hexadecyl 3-amino-2-butenoate, which governs its reactivity and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the reactivity and electronic properties of molecules like this compound. DFT calculations can determine various electronic parameters that are crucial for understanding chemical behavior. worldscientific.com

Key electronic properties that can be calculated using DFT include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. dergipark.org.tr

Electron affinity and ionization potential: These properties describe the ability of a molecule to accept or lose an electron, respectively, which is critical for understanding its behavior in redox reactions. worldscientific.com

Global reactivity descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from DFT calculations to provide a quantitative measure of a molecule's reactivity. worldscientific.com

For this compound, DFT calculations would likely show that the enamine moiety is the most reactive part of the molecule. The nitrogen atom's lone pair of electrons and the π-system of the double bond and carbonyl group would be key areas of electronic activity. The long hexadecyl chain, being a saturated hydrocarbon, would primarily influence the molecule's steric and solubility properties rather than its electronic reactivity.

A hypothetical DFT analysis of this compound could yield the following data, illustrating how electronic parameters are used to predict reactivity.

Electronic PropertyHypothetical Value (eV)Implication for Reactivity
HOMO Energy-6.2Indicates the electron-donating ability of the molecule.
LUMO Energy-1.5Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.7A larger gap suggests higher stability and lower reactivity. dergipark.org.tr
Ionization Potential7.1Energy required to remove an electron.
Electron Affinity0.8Energy released upon gaining an electron.

Note: The values in this table are hypothetical and for illustrative purposes only.

Enamino esters like this compound can exist in different tautomeric forms, primarily the enamine and imine forms. Computational modeling, particularly using DFT, is a valuable tool for studying these tautomeric equilibria. nih.gov By calculating the Gibbs free energies of the different tautomers, their relative stabilities can be determined, and the equilibrium constant for the tautomerization process can be predicted. imist.ma

The tautomeric equilibrium of this compound can be represented as:

Enamine form <=> Imine form

Computational studies on similar systems have shown that the stability of these tautomers can be influenced by factors such as the solvent and the presence of other functional groups. sctce.ac.in For this compound, the enamine form is expected to be the more stable tautomer due to the conjugation between the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group.

A computational study could provide the following theoretical data on the tautomeric equilibrium of this compound in different environments.

TautomerGas Phase ΔG (kJ/mol)Water ΔG (kJ/mol)Toluene ΔG (kJ/mol)
Enamine000
Imine+25+18+22

Note: The values in this table are hypothetical and for illustrative purposes only. A positive ΔG indicates that the imine form is less stable than the enamine form.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its intermolecular interactions. mun.ca

Furthermore, MD simulations can provide insights into how this compound molecules interact with each other. This is particularly important for understanding the bulk properties of the compound, such as its melting point, viscosity, and self-assembly behavior. The simulations can model non-covalent interactions like van der Waals forces and hydrogen bonding between the amino and carbonyl groups.

A typical MD simulation of this compound would involve the following steps:

System setup: A simulation box is created containing one or more molecules of this compound, often with solvent molecules.

Energy minimization: The initial geometry of the system is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated and pressurized to the desired simulation conditions.

Production run: The simulation is run for a sufficient length of time to sample the conformational space and intermolecular interactions.

Analysis: The trajectory from the simulation is analyzed to extract information about conformations, interaction energies, and other properties. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving enamino esters. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, providing a detailed understanding of how the reaction proceeds. acs.orgresearchgate.net

For example, in the synthesis of more complex molecules from this compound, computational methods can be used to study the reaction pathway. This could involve modeling the nucleophilic attack of the enamine, its reaction with electrophiles, or its participation in cyclization reactions. acs.org DFT is a commonly used method for these types of studies, as it can accurately calculate the energies of reactants, products, intermediates, and transition states. nih.gov

A computational study of a hypothetical reaction involving this compound could generate a reaction profile diagram, illustrating the energy changes as the reaction progresses. This would allow for the determination of the activation energy, which is a key factor in determining the reaction rate.

Reaction CoordinateRelative Energy (kcal/mol)Species
Reactants0This compound + Electrophile
Transition State 1+15First transition state
Intermediate-5Covalent intermediate
Transition State 2+10Second transition state
Products-20Final product

Note: The values in this table are hypothetical and for illustrative purposes only.

Predictive Modeling for Structure-Reactivity Relationships and Synthetic Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can be a powerful tool for designing new molecules based on this compound with desired properties. nih.govacs.org QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. chitkara.edu.in

In the context of this compound, a QSAR model could be developed to predict the reactivity of a series of related enamino esters in a particular reaction. This would involve synthesizing a set of analogues with variations in the ester group or the substituents on the enamine nitrogen, measuring their reactivity experimentally, and then using computational methods to calculate a range of molecular descriptors for each analogue. researchgate.net These descriptors can include electronic, steric, and hydrophobic parameters.

Statistical methods such as partial least squares (PLS) regression are then used to build a model that correlates the descriptors with the observed reactivity. acs.org A validated QSAR model can then be used to predict the reactivity of new, unsynthesized analogues, guiding synthetic efforts towards molecules with enhanced or optimized properties. jbclinpharm.org

A hypothetical QSAR study on a series of enamino esters related to this compound might identify the following key descriptors for predicting reactivity:

DescriptorCorrelation with ReactivityImplication for Synthetic Design
LUMO EnergyNegativeLowering the LUMO energy could increase reactivity with nucleophiles.
Dipole MomentPositiveIncreasing the dipole moment might enhance reactivity in polar solvents.
Steric Hindrance around NNegativeReducing steric bulk around the nitrogen could increase reaction rates.

Note: The information in this table is hypothetical and for illustrative purposes only.

Materials Science and Non Biological Applications of Long Chain Alkyl Enamino Esters

Chemical Application in the Synthesis of Disperse Dyes (focus on chemical aspects)

Long-chain alkyl enamino esters, such as Hexadecyl 3-amino-2-butenoate, serve as important intermediates in the synthesis of disperse dyes. These dyes are non-ionic, sparingly soluble in water, and are primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765), nylon, and cellulose (B213188) acetate (B1210297). njpas.com.ngijirset.com The chemical value of the enamino ester lies in its role as a coupling component in azo coupling reactions, a cornerstone of dye synthesis.

The synthesis process typically involves the diazotization of a primary aromatic amine (the diazo component) to form a diazonium salt. This is followed by the coupling of the diazonium salt with a nucleophilic partner, in this case, the enamino ester. The enamino ester possesses an electron-rich carbon atom, making it an effective coupling component. The general reaction is outlined below:

Diazotization: An aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to produce a diazonium salt. mdpi.commdpi.com

Coupling Reaction: The diazonium salt is then added to a solution of the enamino ester. The enamino ester couples with the diazonium salt to form a stable azo dye, characterized by the -N=N- chromophore which is responsible for the color. mdpi.commdpi.com

The long hexadecyl alkyl chain (C16H33) is not just a passive component; it significantly influences the final properties of the dye. Its primary roles include:

Increasing Hydrophobicity: The long alkyl chain enhances the dye's affinity for hydrophobic fibers like polyester, improving dye uptake and fixation. kvmwai.edu.in

Improving Fastness Properties: The hydrophobic nature of the chain helps to prevent the dye from being easily washed out, leading to better wash fastness. researchgate.netresearchgate.net It can also contribute to improved sublimation fastness, a critical property for dyes applied at high temperatures.

Modifying Solubility: While making the dye insoluble in water, the alkyl chain improves its solubility in the nonpolar dyeing medium, such as supercritical carbon dioxide, which is considered a more environmentally friendly dyeing method. mdpi.com

Researchers have synthesized various novel disperse azo dyes from different enaminone derivatives and diazonium salts, demonstrating high yields and good dyeing performance on polyester fabrics. mdpi.com The resulting dyes often exhibit bright and intense hues with good fastness properties. researchgate.net

Table 1: Examples of Disperse Dyes Synthesized Using Azo Coupling This table presents examples of disperse dyes synthesized via similar chemical principles, illustrating the components and resulting characteristics.

Diazo Component Coupling Component Resulting Dye Type Typical Color Range Reference
p-Chloroaniline 1-(3-aryl)-3-(dimethylamino)prop-2-en-1-ones Azo Disperse Dye Orange mdpi.com
4-Amino-N-decyl-1,8-naphthalimide Substituted Anilines/Naphthalenes Amphiphilic Monoazo Dye Yellow to Orange to Red researchgate.net
5-Methoxy-2-methyl-4-nitroaniline 3-(N,N-diacetoxyethyl)amino-4-methoxyacetaniline Azo Disperse Dye Red mdpi.com

Exploration of Surface Chemistry and Interfacial Phenomena Driven by Long Alkyl Chains

The molecular structure of this compound, with its long C16 hydrophobic alkyl chain and a polar hydrophilic head group (the amino ester function), makes it an amphiphilic molecule. This dual character drives its behavior at interfaces, such as the air-water or oil-water interface, making it a subject of interest in surface chemistry. Amphiphilic molecules are known as surfactants, or "surface-active agents," because they tend to adsorb at interfaces, lowering the surface or interfacial tension. csic.es

Key aspects of the surface chemistry of such long-chain compounds include:

Reduction of Surface Tension: When dissolved in a polar solvent like water, these molecules align themselves at the surface, with the hydrophobic tails oriented away from the water and the hydrophilic heads remaining in the water. This disrupts the cohesive energy at the surface, thereby reducing the surface tension.

Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules spontaneously self-assemble in the bulk solution to form aggregates called micelles. ncsu.edu In aqueous solutions, these micelles typically have a core of hydrophobic alkyl chains shielded from the water by an outer shell of hydrophilic head groups. The CMC is a key indicator of surfactant efficiency; a lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles.

Influence of Alkyl Chain Length: The length of the hydrophobic alkyl chain is a critical factor in determining surfactant properties. Generally, increasing the alkyl chain length leads to:

A decrease in the CMC, as the greater hydrophobicity provides a stronger driving force for aggregation. ncsu.eduresearchgate.net

A decrease in water solubility.

Enhanced surface activity. sapub.org

The study of related long-chain surfactants, such as alkyl phosphate (B84403) esters and Nα-acyl arginine ethyl esters, confirms these principles. For instance, research on a series of alkyl phosphate esters showed that their CMC decreased as the alkyl chain length increased. researchgate.net Similarly, studies on zwitterionic sulfobetaine (B10348) surfactants demonstrated that an increase in the alkyl chain length from 12 to 16 carbons resulted in a lower CMC and greater surface tension reduction. researchgate.net This established structure-property relationship strongly suggests that this compound would be an effective surfactant.

Table 2: Effect of Alkyl Chain Length on Critical Micelle Concentration (CMC) for Various Surfactants This table provides comparative data from related surfactant classes to illustrate the general principle.

Surfactant Class Alkyl Chain Length CMC (mol/L) Observations Reference
Alkyl Sulfobetaines C12 3.5 x 10⁻⁴ CMC decreases with longer chain. researchgate.net
C14 3.2 x 10⁻⁵ researchgate.net
C16 4.0 x 10⁻⁶ researchgate.net
Nα-acyl Arginine Ethyl Esters C8 - Focus on synthesis and general properties. sapub.org
C9 - Longer chains expected to lower CMC. sapub.org
Alkyl Phosphate Esters C8 1.12 x 10⁻² CMC decreases with longer chain. researchgate.net
C12 1.05 x 10⁻³ researchgate.net

Investigation in Carbon Dioxide Capture Systems (relevant to long-chain ionic liquids)

The capture and sequestration of carbon dioxide (CO2) is a critical area of environmental research. Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as promising solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.com The structural features of this compound are highly relevant to the design of "task-specific" ionic liquids for this purpose.

Two primary mechanisms govern CO2 capture in ILs:

Physisorption: CO2 physically dissolves in the IL. The solubility can be enhanced by increasing the free volume within the IL structure.

Chemisorption: CO2 chemically reacts with a functional group on the IL cation or anion. This is often more efficient, especially at low pressures. mdpi.com

The components of this compound can be incorporated into ILs to enhance both mechanisms:

Long Alkyl Chain: The incorporation of long alkyl chains, such as the hexadecyl group, into the cation of an IL has been shown to increase CO2 solubility. mdpi.comfrontiersin.org The long chains increase the free volume of the liquid, providing more space to accommodate CO2 molecules.

Amino Group: The amino group (-NH2) is a key functional group for the chemical capture of CO2. Amine-functionalized ILs can react with CO2 to form carbamates, similar to the mechanism used in industrial aqueous amine scrubbers. mdpi.com This chemical interaction leads to a high absorption capacity, often approaching a 1:1 or 1:2 stoichiometry of CO2 to amine groups. nih.gov

Research has demonstrated that combining these features can lead to highly effective CO2 absorbents. For example, amino acid-based ILs (AAILs), which contain both an amine and a carboxylate group, have shown high CO2 absorption capacities. nih.gov Studies on various functionalized ILs have consistently found that cations with longer alkyl chains and the presence of amino groups in the anion or cation significantly boost CO2 capture performance. nih.gov Therefore, an ionic liquid derived from or incorporating the this compound structure would be a prime candidate for efficient CO2 capture systems.

Table 3: CO2 Absorption Capacity in Various Ionic Liquids This table shows the performance of different types of ionic liquids, highlighting the role of functional groups and structure.

Ionic Liquid (IL) Absorption Mechanism CO2 Capacity (mol CO2 / mol IL) Conditions Reference
[bmim][Tf2N] Physisorption ~0.2-0.7 (pressure dependent) High Pressure frontiersin.org
[NH2P-BIN][BF4] Chemisorption 0.50 - nih.gov
[AemMIM][Tau] Chemisorption 0.90 - nih.gov
[P66614][Pro] Chemisorption 0.90 Near 1:1 stoichiometry nih.gov

Design and Synthesis of Amphiphilic Chemical Scaffolds and Peptidomimetics for Structural Roles

The distinct chemical domains within this compound make it a versatile building block, or scaffold, for constructing more complex, functional molecules in materials science and medicinal chemistry.

Amphiphilic Chemical Scaffolds: The molecule's amphiphilicity is a key feature for its use as a chemical scaffold. unina.it A scaffold provides a core structure onto which other chemical moieties can be attached to build molecules with specific functions. mdpi.com The this compound scaffold offers:

A long hydrophobic chain for anchoring within lipid membranes or directing self-assembly.

A reactive amino group that can be further functionalized, for example, by forming amide bonds.

An ester group that can be hydrolyzed or transesterified.

A carbon-carbon double bond that can undergo addition reactions.

This allows for the synthesis of complex amphiphiles for applications such as drug delivery systems, where the scaffold can be used to create vesicle or micelle-forming molecules, or for the construction of ordered materials through self-assembly. researchgate.net The use of amino acids and their derivatives as hubs for creating multifunctional molecules is a well-established strategy, valued for its biocompatibility and synthetic versatility. mdpi.com

Peptidomimetics for Structural Roles: Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov The 3-amino-2-butenoate moiety can be considered a non-canonical amino acid analogue or a dipeptide surrogate. Its incorporation into a peptide chain can enforce specific secondary structures, such as β-turns. nih.gov

The key features making it a useful peptidomimetic element are:

Conformational Constraint: The double bond in the backbone reduces flexibility compared to a standard peptide bond, helping to lock the molecule into a more defined conformation. This is a common strategy for improving receptor binding affinity and selectivity. beilstein-journals.org

Altered Backbone: The modified backbone is resistant to cleavage by proteases, which typically recognize and hydrolyze standard amide bonds. This increases the in-vivo half-life of the resulting molecule. ethz.ch

Side Chain Mimicry: The methyl group can mimic the side chain of alanine, while the long hexadecyl ester chain provides a large, lipophilic "side chain" that can be used to anchor the peptidomimetic into a biological membrane or to drive specific folding patterns.

The synthesis of peptides containing long-chain amino acids and other non-canonical residues is an active area of research aimed at developing new therapeutic agents and molecular probes. researchgate.net

Table 4: Common Strategies for Peptidomimetic Design

Modification Strategy Structural Change Intended Effect Reference
N-Alkylation Replace amide N-H with N-Alkyl Increase stability, influence cis/trans isomerism nih.govnih.gov
Backbone Extension (β/γ-amino acids) Insert CH2 groups into the backbone Create novel secondary structures, increase stability ethz.ch
Incorporation of Constrained Rings Link side chains or backbone atoms Induce specific turns (e.g., β-turns) nih.gov
Use of Non-Canonical Amino Acids Introduce residues not encoded by DNA Increase stability, introduce new functionalities nih.gov

Engagement in Coordination Chemistry and Supramolecular Assembly

Coordination Chemistry: The enamino ester functionality in this compound contains potential donor atoms for coordinating with metal ions. The nitrogen of the amino group and the oxygen of the carbonyl group can act as a bidentate chelating ligand, forming a stable six-membered ring with a metal center. This is a well-known coordination mode for related β-enaminone and β-keto-enamine ligands. The resulting metal complexes can have interesting catalytic, optical, or magnetic properties. The long alkyl chain, while not directly involved in coordination, would render the resulting metal complexes highly soluble in nonpolar organic solvents or enable their incorporation into lipidic environments.

Supramolecular Assembly: Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. mdpi.com The amphiphilic nature of this compound makes it an ideal candidate for forming such assemblies. The primary driving forces for its self-assembly would be:

Hydrophobic Interactions: In polar solvents, the strong tendency of the hexadecyl chains to avoid contact with the solvent would cause them to aggregate. This is the main driving force for micelle and vesicle formation. ncsu.edu

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. These interactions can lead to the formation of ordered networks, such as tapes or sheets, particularly in nonpolar solvents or in the solid state. acs.org

Van der Waals Forces: These forces between the long, closely packed alkyl chains contribute significantly to the stability of the assembled structures.

Homologous series of related amphiphiles, such as L-alanine alkyl esters, have been shown to self-assemble into complex, ordered structures. researchgate.net Depending on the conditions (solvent, temperature, concentration), long-chain amphiphiles can form various supramolecular architectures, including micelles, nanotubes, helical ribbons, and liquid crystalline phases. acs.orgresearchgate.net For example, some amino acid derivatives with long alkyl chains have been shown to form hydrogels or organogels composed of three-dimensional networks of self-assembled nanofibers. mdpi.comsemanticscholar.org The chirality inherent in many amino acid-derived building blocks can also lead to the formation of chiral supramolecular structures, such as helical fibers. acs.org

Table 5: Supramolecular Structures Formed by Amphiphilic Molecules

Molecule Class Driving Interactions Resulting Supramolecular Structure Reference
L-Alanine Alkyl Esters Hydrophobic, Hydrogen Bonding Interdigitated Bilayers, Micelles, Liposomes researchgate.net
Phenyl Glucose Amphiphile Hydrogen Bonding, π-π Stacking Double-Helical Fibers acs.org
Bile Acid-Amino Acid Conjugates Hydrophobic Effect, Hydrogen Bonding Spherical Aggregates, Hydrogels researchgate.netsemanticscholar.org

Future Research Trajectories and Academic Prospects

Advancements in Novel Synthetic Pathways for β-Enamino Esters

The development of new and improved synthetic routes to β-enamino esters remains a key area of research. Traditional methods often involve the condensation of β-dicarbonyl compounds with amines, which can require harsh conditions like refluxing in aromatic solvents and may result in long reaction times. nih.govsapub.org

Future work will likely focus on overcoming these limitations. One promising strategy involves the use of N,N'-carbonyldiimidazole as a C-acylating agent for methyl ketimines, providing a direct and efficient route to β-enamino carbonyl imidazole (B134444) derivatives that can be readily converted to β-enamino esters. acs.org Another area of exploration is the development of one-pot synthesis protocols. For instance, (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one has been synthesized from 2-acetyl benzo[d]imidazole and dimethylformamide dimethylacetal (DMF-DMA) in a single step. mdpi.com Additionally, research into the synthesis of β-lactams, which can be derived from β-amino esters, is ongoing, with a focus on novel methodologies and modifications of existing structures. nih.gov

Development of Highly Efficient and Selective Catalytic Methods

The use of catalysts to improve the efficiency and selectivity of β-enamino ester synthesis is a major focus of current and future research. A variety of catalysts have been explored, with a significant trend towards heterogeneous, reusable, and environmentally friendly options.

Recent advancements include the use of:

Boron oxide on alumina (B75360) (B2O3/Al2O3) : This heterogeneous catalyst has proven highly efficient for the selective synthesis of β-enamino ketones and esters under solvent-free conditions, offering a broad substrate scope and high yields. scienceopen.comscielo.br

Natural Phosphate (B84403) (NP) : Found to be an effective heterogeneous catalyst for the condensation of primary amines with β-dicarbonyl compounds under solvent-free conditions. iiste.org

Gold(I)/Silver(I) combination : A [(PPh3)AuCl]/AgOTf catalyst system has been shown to be effective for the synthesis of β-enaminones and β-enaminoesters at room temperature with low catalyst loading. nih.gov

Aluminum Phosphate (AlPO4) : This catalyst, particularly when used with microwave irradiation, facilitates the rapid and selective synthesis of β-enamino esters in high yields without the need for a solvent. sapub.org

Core-shell hetero-nanostructures : A magnetically retrievable nanocatalyst, Co-NQ@Am-SiO2@Fe3O4, has been developed for the chemo-selective synthesis of β-enamino carbonyl compounds, demonstrating excellent reusability. rsc.org

Future research will likely continue to explore novel catalytic systems that offer improved performance, lower environmental impact, and greater economic viability.

Integration with Emerging Chemical Technologies for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of β-enamino esters. This includes the use of safer solvents, reduced energy consumption, and the development of processes that minimize waste.

Emerging technologies being integrated into this field include:

Ultrasound-assisted synthesis : This method has been shown to significantly improve selectivity and efficiency in the synthesis of β-enamino esters, preventing byproduct formation and avoiding hazardous solvents. organic-chemistry.org

Microwave irradiation : As seen with the AlPO4 catalyst, microwave technology can dramatically reduce reaction times and improve yields in solvent-free conditions. sapub.org

Mechanochemistry : This solvent-free approach, which involves synthesis through mechanical force, is being explored for its potential to be scaled up for continuous and sustainable chemical manufacturing. routledge.com

Aqueous medium synthesis : Research is increasingly focused on using water as a solvent for organic reactions involving enaminones, which has the potential for cleaner organic synthesis. bohrium.com

Q-Tube System : This high-pressure reactor technology is being utilized for the synthesis of bis(enaminone)s, highlighting a move towards more economic and green chemistry methods. mdpi.com

The continued development and application of these technologies will be crucial for the sustainable production of Hexadecyl 3-amino-2-butenoate and other β-enamino esters.

Deeper Mechanistic Understanding of Enaminone Reactivity and Selectivity

A more profound understanding of the reaction mechanisms governing the reactivity and selectivity of enaminones is essential for designing more efficient and targeted syntheses. Enaminones are ambident nucleophiles, meaning they have multiple reactive sites, which contributes to their synthetic versatility but also presents challenges in controlling reaction outcomes. nih.gov

Current research is investigating:

Reaction pathways : Studies are elucidating the specific steps involved in various transformations, such as the rhodium(III)-catalyzed sequential cyclization of enaminones with 1,3-dienes. acs.org Kinetic isotope effect experiments suggest that C(sp2)–H bond-breaking can be involved in the rate-determining step of certain reactions. acs.org

Catalyst and additive roles : Research is clarifying how different components of a reaction system influence the outcome. For example, in the reaction of α-enaminones with quinones, chiral phosphoric acid and molecular sieves have been shown to direct the reaction towards different products through distinct mechanisms. nih.gov

Frontier Molecular Orbital (FMO) Theory : This theoretical framework is being used to explain the regioselectivity observed in reactions such as the 1,3-dipolar cycloaddition of enaminones and azides. scite.ai

Future studies will likely employ a combination of experimental techniques (like NMR and deuterium (B1214612) labeling) and computational modeling to gain a more detailed picture of enaminone reactivity. nih.gov

Expanding Material Science Applications Through Tailored Molecular Architecture

The unique structural features of β-enamino esters, such as the presence of both hydrogen bond donors and acceptors, make them attractive candidates for applications in material science. The long hexadecyl chain in this compound, for instance, imparts hydrophobic properties that could be exploited in various materials.

Future research in this area is expected to focus on:

Poly(β-amino esters) (PBAEs) : These biodegradable polymers are synthesized from β-amino ester monomers and have shown significant promise in biomedical engineering, particularly for drug and gene delivery. resolvemass.canih.govnih.gov The ability to tailor the structure of PBAEs by varying the monomers allows for the optimization of properties like degradation rate and biocompatibility. resolvemass.caacs.orgacs.org

Photochromic Materials : Structural tuning of β-enamino diketones has led to the discovery of compounds that exhibit photochromism, changing color in response to light. frontiersin.org This opens up possibilities for their use in smart materials and optical devices.

Sustainable Energy Storage : Polyenaminones are being investigated as electroactive materials for sustainable energy storage applications, with some derivatives showing promising redox activity in battery setups. nih.gov

By strategically designing and synthesizing novel β-enamino esters with specific functional groups and properties, researchers can unlock new applications in areas ranging from advanced drug delivery systems to next-generation electronic materials.

Q & A

Q. What are the optimal synthetic routes for Hexadecyl 3-amino-2-butenoate, and how can purity be ensured?

Methodological Answer: The synthesis of hexadecyl esters typically employs direct esterification. For analogous compounds like hexadecyl methacrylate, optimal conditions include a molar ratio of 1.4:1 (acid:alcohol), 1.2% catalyst (e.g., p-toluenesulfonic acid), and reaction at 120°C for 5 hours under toluene reflux . To ensure purity, orthogonal experimental analysis (varying molar ratios, catalysts, and solvents) is recommended. Post-synthesis purification via column chromatography or recrystallization can isolate the target compound. Characterization via FTIR (to confirm ester C=O and N-H stretches) and HPLC (for purity >95%) is critical .

Q. Which spectroscopic and thermal characterization techniques are suitable for this compound?

Methodological Answer:

  • FTIR : Identify functional groups (e.g., ester carbonyl at ~1740 cm⁻¹, amino N-H at ~3300 cm⁻¹).
  • NMR : Use ¹H/¹³C NMR to confirm alkyl chain integration and amine proton shifts (δ 1.2–1.6 ppm for CH₂ groups, δ 5–6 ppm for α,β-unsaturated ester protons).
  • TGA : Assess thermal stability; similar hexadecyl esters decompose above 200°C .
  • DSC : Measure phase transitions (e.g., melting points, if applicable). Reference methods from hexadecyl acrylate studies for baseline protocols .

Advanced Research Questions

Q. How does the alkyl chain length and amine group position influence the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies can compare this compound with shorter-chain analogs (e.g., ethyl 3-amino-2-butenoate ). Use in vitro models (e.g., Vero cells ) to test antiviral or antimicrobial activity. For example:

  • Cytotoxicity Assay : CCK-8 or MTT assays to determine safe concentration ranges (e.g., 0.0125–0.05 mg/mL for hexadecyl pyridinium chloride ).
  • Dose-Response Analysis : Measure IC₅₀ values at varying concentrations (0.0125–0.2 mg/mL) and exposure times (2–10 minutes) .
    SAR conclusions should reference molecular dynamics simulations to model interactions with viral envelopes or microbial membranes.

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

  • Oral Mucosal Models : Adapt protocols from hexadecyl pyridinium chloride studies using Calu-3 or Huh-7 cell lines to simulate mucosal absorption .
  • Animal Models : Use rodent models to assess systemic toxicity (e.g., LD₅₀ determination) and bioaccumulation potential. Monitor metabolites via LC-MS/MS.
  • Environmental Impact : Follow OECD guidelines for ecotoxicity testing, referencing risk phrases like "N: Hazardous to aquatic environments" .

Q. How can computational chemistry optimize the design of derivatives with enhanced activity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to viral proteases or bacterial targets.
  • QSAR Modeling : Correlate logP values (e.g., predicted logP ~5.5 for hexadecyl esters ) with bioactivity.
  • ADMET Prediction : Tools like SwissADME can forecast absorption and toxicity profiles, guiding synthetic priorities.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Context-Specific Assays : Replicate experiments in multiple cell models (e.g., Vero vs. Calu-3 ) to identify cell-type-dependent toxicity.
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis from necrosis. Compare results with structurally similar compounds (e.g., hexadecyl pyridinium chloride’s dose-dependent cytotoxicity ).
  • Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-academic sources like ) to establish consensus thresholds.

Methodological Tables

Q. Table 1. Key Parameters for Synthesis Optimization

ParameterOptimal Range (Hexadecyl Esters)Reference
Molar Ratio (Acid:Alcohol)1.4:1
Catalyst Concentration1.2% (w/w)
Reaction Temperature120°C
Reaction Time5 hours
SolventToluene

Q. Table 2. Characterization Techniques for Quality Control

TechniqueTarget DataExample Values (Hexadecyl Analogs)
FTIREster C=O (1740 cm⁻¹)
¹H NMRAlkyl chain integration (δ 1.2–1.6 ppm)
HPLC Purity≥95%
TGA Decomposition>200°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.